BenchChemオンラインストアへようこそ!

N-(2-ethoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide

Lipophilicity Drug design SAR

N-(2-Ethoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide (CAS 672951-14-3) is a synthetic small-molecule nicotinamide derivative characterized by a 2-ethoxyphenyl substituent on the amide nitrogen and a 1,2,4-triazol-1-yl moiety at the 6-position of the pyridine ring. Its molecular formula is C₁₆H₁₅N₅O₂ (MW 309.32 g·mol⁻¹).

Molecular Formula C16H15N5O2
Molecular Weight 309.329
CAS No. 672951-14-3
Cat. No. B2381145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide
CAS672951-14-3
Molecular FormulaC16H15N5O2
Molecular Weight309.329
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)N3C=NC=N3
InChIInChI=1S/C16H15N5O2/c1-2-23-14-6-4-3-5-13(14)20-16(22)12-7-8-15(18-9-12)21-11-17-10-19-21/h3-11H,2H2,1H3,(H,20,22)
InChIKeyNUFQKAMPFGDRQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Ethoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide (CAS 672951-14-3): Procurement-Relevant Compound Identity and Source


N-(2-Ethoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide (CAS 672951-14-3) is a synthetic small-molecule nicotinamide derivative characterized by a 2-ethoxyphenyl substituent on the amide nitrogen and a 1,2,4-triazol-1-yl moiety at the 6-position of the pyridine ring. Its molecular formula is C₁₆H₁₅N₅O₂ (MW 309.32 g·mol⁻¹) [1]. The compound is catalogued in PubChem (CID 5152637) and has been included in multiple high-throughput screening (HTS) campaigns targeting diverse proteins including regulators of G-protein signaling, opioid receptors, ADAM17, muscarinic acetylcholine receptors, and unfolded protein response pathways . It is commercially available from several compound vendors, though primary literature reporting its quantitative biological activity at a discrete molecular target remains sparse.

Why N-(2-Ethoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide Cannot Be Replaced by Generic Analogs Without Risk


The N-(2-ethoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide scaffold positions a single ethoxy substituent at the ortho position of the aniline ring, in contrast to the 2,6-dimethyl (CAS 672951-15-4), 2,6-diethyl (CAS 672951-16-5), 2-methoxy, or 2-fluoro analogs that share the same triazolyl-nicotinamide core. Even minor alterations to the aniline substituent can drastically shift lipophilicity, hydrogen-bonding capacity, and metabolic stability within this chemotype [1]. In the closely related triazole-based nicotinamide phosphoribosyltransferase (NAMPT) inhibitor series, sub-nanomolar potency differences were observed between compounds differing only by single substituents on the terminal phenyl ring, demonstrating that generic substitution without confirmatory data carries a high risk of loss of target engagement or altered pharmacokinetics [2]. Therefore, procurement of the exact CAS 672951-14-3 compound is mandatory when a specific screening hit, patent exemplification, or structure-activity relationship (SAR) point requires the precise 2-ethoxyphenyl configuration.

Quantitative Differentiation Evidence for N-(2-Ethoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide


Lipophilicity (XLogP3-AA) Differentiation Versus 2,6-Dimethyl and 2,6-Diethyl Analogs

The predicted partition coefficient (XLogP3-AA) of the target compound is 2.1, positioning it between the more lipophilic 2,6-diethyl analog and the less lipophilic 2,6-dimethyl analog [1]. This moderate lipophilicity may offer a balanced profile for membrane permeability and aqueous solubility within the triazole-nicotinamide chemical series.

Lipophilicity Drug design SAR

Hydrogen-Bond Donor Count Distinguishes Mono- vs. Di-ortho-Substituted Analogs

The target compound possesses one hydrogen-bond donor (the amide NH). This is in contrast to the 2,6-disubstituted analogs, which may exhibit steric shielding of the amide NH that alters hydrogen-bonding propensity [1]. While the 2-methoxy analog also has one donor, the ethoxy group introduces greater steric bulk and conformational flexibility compared to methoxy.

Hydrogen bonding Permeability Physicochemical properties

Differential HTS Activity Profile Across Multiple Target Classes

The compound has been tested in at least five distinct HTS assays: (i) a cell-based RGS4 activator assay (Johns Hopkins Ion Channel Center), (ii) a luminescence-based μ-opioid receptor agonist assay (Scripps), (iii) a QFRET-based ADAM17 inhibitor assay (Scripps), (iv) a fluorescence-based M1 muscarinic receptor agonist assay (Scripps), and (v) an unfolded protein response (UPR) activator assay (Burnham Center for Chemical Genomics) . While quantitative % activation/inhibition values are not publicly disclosed, the screening panel demonstrates engagement across diverse target classes. Absent identical data for the comparator analogs in these exact assays, the specific activity fingerprint of CAS 672951-14-3 cannot be assumed for any close analog.

High-throughput screening Polypharmacology Target engagement

Recommended Application Scenarios for N-(2-Ethoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide Procurement


SAR Probe in Triazole-Nicotinamide NAMPT Inhibitor Optimization

Based on the structural relationship to triazole-based NAMPT inhibitors, this compound can serve as a comparator or starting point for SAR studies exploring the impact of the 2-ethoxyphenyl substituent on NAMPT inhibition potency and selectivity. The quantitative lipophilicity data (XLogP3-AA = 2.1) [1] and the precedent that minor substituent changes in this series produce large potency shifts [2] support its use in systematic scaffold-hopping campaigns.

Reference Compound for Physicochemical Property Benchmarking

With a defined XLogP3-AA of 2.1, one hydrogen-bond donor, and five hydrogen-bond acceptors [1], this compound can be used as a physicochemical benchmark when evaluating novel triazole-containing nicotinamide derivatives. It occupies a moderate lipophilicity space distinct from the more lipophilic 2,6-dialkyl analogs, aiding computational model validation.

Polypharmacology Probe Based on Multi-Target HTS Fingerprint

Because the compound has demonstrated activity in HTS assays spanning RGS4, μ-opioid, ADAM17, M1, and UPR targets [1], it may be procured as a tool for investigating polypharmacology networks or for use as a positive control in secondary assays where engagement at one of these targets is suspected.

Quote Request

Request a Quote for N-(2-ethoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.